5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride
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Overview
Description
5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride is a heterocyclic compound that features a thieno[3,2-b]pyridine core with a trifluoromethyl group at the 5-position and a carbonyl chloride group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride typically involves the construction of the thieno[3,2-b]pyridine core followed by the introduction of the trifluoromethyl and carbonyl chloride groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-thioxopyridine-3-carbonitrile with suitable reagents can yield the thieno[3,2-b]pyridine core . The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification and isolation of the final product are crucial steps in the industrial process to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction Reactions: The thieno[3,2-b]pyridine core can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various amides, esters, and other functionalized derivatives of the thieno[3,2-b]pyridine core .
Scientific Research Applications
5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Material Science: It can be employed in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the carbonyl chloride group allows for further functionalization . The thieno[3,2-b]pyridine core can interact with biological targets, such as kinases, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Pyridine Derivatives: Compounds with a pyridine core and various functional groups can exhibit similar reactivity and applications.
Uniqueness
5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride is unique due to the presence of both the trifluoromethyl and carbonyl chloride groups, which confer distinct chemical and biological properties. The combination of these functional groups with the thieno[3,2-b]pyridine core enhances the compound’s versatility in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H3ClF3NOS |
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Molecular Weight |
265.64 g/mol |
IUPAC Name |
5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride |
InChI |
InChI=1S/C9H3ClF3NOS/c10-8(15)4-3-6-5(1-2-16-6)14-7(4)9(11,12)13/h1-3H |
InChI Key |
DGBIKCSFRDWRDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=C(C(=C2)C(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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